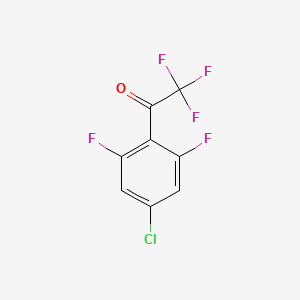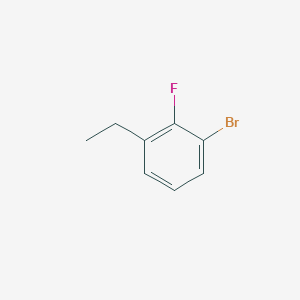
4'-Chloro-2,2,2,2',6'-pentafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone is an organofluorine compound characterized by the presence of both chlorine and multiple fluorine atoms attached to an acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone typically involves the introduction of fluorine atoms into an acetophenone derivative. One common method is the electrophilic fluorination of 4’-chloroacetophenone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. Continuous flow reactors can be employed to enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 4’-Chloro-2,2,2,2’,6’-pentafluoro-1-phenylethanol.
Oxidation: Formation of 4’-Chloro-2,2,2,2’,6’-pentafluorobenzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone serves as a versatile building block for the synthesis of more complex fluorinated compounds
Biology
The compound’s fluorinated nature makes it a valuable tool in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can significantly alter the metabolic stability and bioavailability of drug candidates, making 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone a useful intermediate in drug design.
Medicine
In medicinal research, this compound can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new therapeutic agents with improved efficacy and safety profiles.
Industry
In the materials science industry, 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone can be used to produce fluorinated polymers and coatings with enhanced chemical resistance and durability. These materials find applications in various sectors, including electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism by which 4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the compound, making it more susceptible to nucleophilic attack. In biological systems, the presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4’-Chloroacetophenone: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2,2-Trifluoroacetophenone: Contains fewer fluorine atoms and no chlorine, leading to variations in reactivity and applications.
Pentafluoroacetophenone: Similar fluorination pattern but lacks the chlorine atom, affecting its chemical behavior.
Uniqueness
4’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone is unique due to the combination of chlorine and multiple fluorine atoms, which imparts distinct electronic and steric properties. This unique structure enhances its reactivity in chemical synthesis and its potential as a building block for the development of novel materials and pharmaceuticals.
Properties
CAS No. |
1208076-12-3 |
|---|---|
Molecular Formula |
C8H2ClF5O |
Molecular Weight |
244.54 g/mol |
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
InChI Key |
JUUNDHAGUIRDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)

![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)





![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)

![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)


